molecular formula C21H19F3N2O2S B2405047 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 893995-81-8

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2405047
CAS No.: 893995-81-8
M. Wt: 420.45
InChI Key: QEKIMDTUNPWPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. The thiazole ring is connected via an ethyl linker to a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the meta position.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c1-13-18(29-20(26-13)14-6-8-17(28-2)9-7-14)10-11-25-19(27)15-4-3-5-16(12-15)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKIMDTUNPWPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects.

Biological Activity

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and a trifluoromethyl group, suggest various biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20F3N3SC_{19}H_{20}F_{3}N_{3}S, and it has a molecular weight of 393.44 g/mol. The presence of the methoxyphenyl group and the trifluoromethyl moiety enhances its lipophilicity, potentially increasing its bioavailability.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and sulfonamide groups exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundTBD (To Be Determined)TBD

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For example, compounds with similar structures have shown promising activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study : In a study examining thiazole derivatives, one analog demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells, suggesting significant antiproliferative effects. Further molecular docking studies indicated strong binding affinity to target proteins involved in cell cycle regulation .

Toxicity and Safety Profile

The safety profile of this compound remains largely unexplored. However, related compounds have been evaluated for cytotoxicity against human cell lines. For instance, certain thiazole derivatives were found to be non-toxic at concentrations up to 100 µM in HEK-293 cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds structurally related to N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide have been tested against both Gram-positive and Gram-negative bacteria. Studies have demonstrated their efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .

Anticancer Activity

The compound's structural motifs suggest potential anticancer applications. Similar thiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain thiazole-based compounds can induce apoptosis in breast cancer cell lines (MCF7), highlighting their potential as anticancer agents .

Anti-inflammatory Effects

Compounds with similar thiazole structures are known to exhibit anti-inflammatory properties. These effects may be attributed to their ability to modulate inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives revealed that certain compounds exhibited significant antibacterial activity at low concentrations (1 µg/mL). The evaluation was performed using the cup plate method against Escherichia coli and Staphylococcus aureus . The results indicated that derivatives similar to this compound could serve as effective antimicrobial agents.

Study 2: Anticancer Properties

In another investigation focused on thiazole derivatives, several compounds were synthesized and tested for their anticancer activity against MCF7 cells using the Sulforhodamine B assay. The findings suggested that specific structural modifications could enhance the anticancer efficacy of these compounds . This underscores the potential role of this compound in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares structural motifs with several benzamide-thiazole hybrids. Key comparisons include:

Compound Name Thiazole Substituents Benzamide Substituents Molecular Formula Molecular Weight Reference
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide (Target) 2-(4-Methoxyphenyl), 4-methyl 3-(Trifluoromethyl) C₂₃H₂₀F₃N₂O₂S* 466.48* -
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide (Analog 1) 2-(4-Methoxyphenyl), 4-methyl 3-Methyl C₂₁H₂₂N₂O₂S 366.48
N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzamide (Analog 2) 2-(4-Methoxyphenyl), 4-hydroxy Benzamide (no substituent) C₁₇H₁₄N₂O₃S 338.37
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (Analog 3) 2-(4-Chlorophenyl), 4-hydroxy Benzamide (no substituent) C₁₆H₁₁ClN₂O₂S 342.79

Notes:

  • Target vs. Analog 1 : Replacement of the 3-methyl group in Analog 1 with a 3-trifluoromethyl group increases molecular weight by ~100 g/mol and introduces strong electron-withdrawing effects, likely enhancing metabolic stability and altering lipophilicity.
  • Target vs.

Physical and Spectral Properties

  • The trifluoromethyl group in the target may increase crystallinity, suggesting a higher melting point.
  • IR Spectroscopy : Benzamide carbonyl stretches in analogs range from 1605–1719 cm⁻¹. The target’s trifluoromethyl group may shift the C=O stretch slightly higher (e.g., 1680–1700 cm⁻¹) due to inductive effects .
  • NMR Data :
    • Thiazole protons : Analogs with 4-methyl thiazoles (e.g., Analog 1) show singlet peaks for CH₃ at δ 2.49–2.63 ppm in DMSO-d₆ .
    • Aromatic protons : Substituents like 4-methoxyphenyl (δ 7.36–7.72 ppm) and trifluoromethyl (δ 8.0–8.4 ppm) alter chemical shifts due to electron-donating/withdrawing effects .

Research Findings and Trends

  • Substituent Impact: Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzamide enhance thermal stability and resistance to enzymatic degradation compared to electron-donating groups (e.g., -OCH₃) .
  • Synthetic Efficiency : Hantzsch cyclization () yields thiazole derivatives in high yields (70–95%), but trifluoromethyl incorporation may require specialized reagents (e.g., trifluoromethylation agents) .
  • Spectroscopic Consistency : NMR and IR data across analogs validate structural assignments, with deviations <0.1 ppm for protons and <10 cm⁻¹ for carbonyl stretches .

Data Tables

Table 1: Key Structural and Physical Properties

Property Target Compound Analog 1 Analog 2
Molecular Formula C₂₃H₂₀F₃N₂O₂S* C₂₁H₂₂N₂O₂S C₁₇H₁₄N₂O₃S
Molecular Weight 466.48* 366.48 338.37
Thiazole Substituents 2-(4-Methoxyphenyl), 4-methyl 2-(4-Methoxyphenyl), 4-methyl 2-(4-Methoxyphenyl), 4-hydroxy
Benzamide Substituent 3-(Trifluoromethyl) 3-Methyl None (plain benzamide)
Key IR (C=O) ~1680–1700 cm⁻¹* 1605–1679 cm⁻¹ 1605–1617 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.